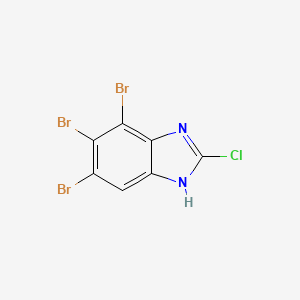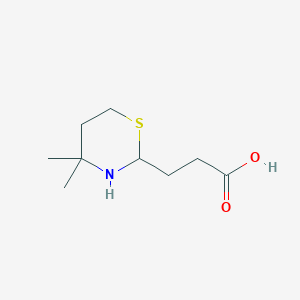
3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid is a heterocyclic compound featuring a six-membered ring containing both nitrogen and sulfur atoms. This compound is part of the thiazinane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid typically involves the condensation of 4,4-dimethyl-1,3-thiazinane with propanoic acid derivatives. One common method includes the reaction of 4,4-dimethyl-1,3-thiazinane with 3-mercaptopropionic acid in the presence of a suitable catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions typically target the sulfur atom, converting it to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazinanes .
Applications De Recherche Scientifique
3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid can be compared with other similar compounds, such as:
1,3-Thiazolidine-2,4-diones: These compounds also contain a thiazine ring but differ in their substitution patterns and biological activities.
1,3-Thiazinan-4-ones: Similar in structure but with different functional groups, leading to varied chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
802265-13-0 |
|---|---|
Formule moléculaire |
C9H17NO2S |
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
3-(4,4-dimethyl-1,3-thiazinan-2-yl)propanoic acid |
InChI |
InChI=1S/C9H17NO2S/c1-9(2)5-6-13-7(10-9)3-4-8(11)12/h7,10H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
KTSKOSFNMGAKDC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCSC(N1)CCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



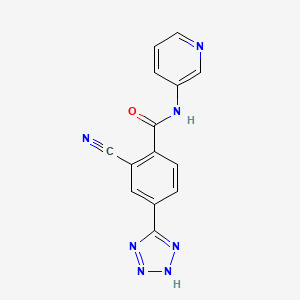


![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
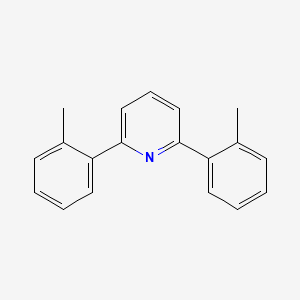
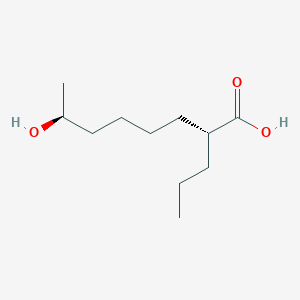

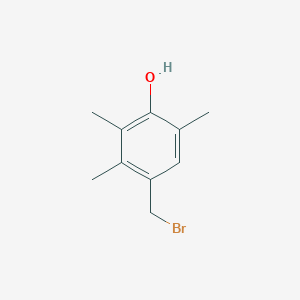
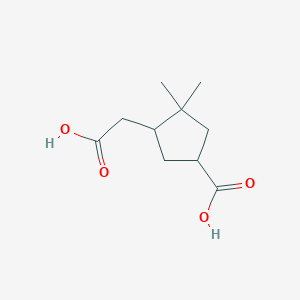
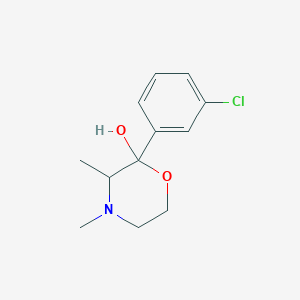

![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
